Cas no 77311-07-0 (1-oxazol-2-ylethanone)

1-oxazol-2-ylethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(OXAZOL-2-YL)ETHANONE
- 1-(1,3-oxazol-2-yl)ethanone
- 1-Oxazol-2-yl-ethanone
- 2-Acetyloxazole
- 1-(2-OXAZOLYL)-ETHANONE
- acetyl oxazole
- Ethanone,1-(2-oxazolyl)
- 1-oxazol-2-ylethanone
- 1-(2-Oxazolyl)ethanone, 9CI
- AS-32905
- AM85910
- ETHANONE, 1-(2-OXAZOLYL)-
- A1-01285
- SY148104
- 1-Oxazol-2-yl-ethanone;1-(Oxazol-2-yl)ethanone
- EN300-126825
- CS-0103616
- 1-(2-Oxazolyl)ethanone
- MFCD07699282
- FT-0758147
- SCHEMBL248292
- 1-(1,3-OXAZOL-2-YL)ETHAN-1-ONE
- AKOS006227891
- AB42105
- AC-30984
- A865295
- 77311-07-0
- CHEBI:192328
- 1-(oxazol-2-yl)ethan-1-one
- Z1198173545
- DTXSID40599867
- Ethanone,1-(2-oxazolyl)-
- 2-Acetyl oxazole
- DB-003202
-
- MDL: MFCD07699282
- Inchi: InChI=1S/C5H5NO2/c1-4(7)5-6-2-3-8-5/h2-3H,1H3
- InChI Key: QCDUAXSWPGEYBB-UHFFFAOYSA-N
- SMILES: CC(C1=NC=CO1)=O
Computed Properties
- Exact Mass: 111.03200
- Monoisotopic Mass: 111.032028402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Color/Form: Not available
- Density: 1.145±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: Not available
- Boiling Point: 177.4±23.0 ºC (760 Torr),
- Flash Point: 61.1±22.6 ºC,
- Solubility: Dissolution (50 g/l) (25 º C),
- PSA: 43.10000
- LogP: 0.87720
- Vapor Pressure: 1.0±0.3 mmHg at 25°C
1-oxazol-2-ylethanone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,2-8°C
1-oxazol-2-ylethanone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-oxazol-2-ylethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-126825-0.25g |
1-(1,3-oxazol-2-yl)ethan-1-one |
77311-07-0 | 95% | 0.25g |
$148.0 | 2023-05-03 | |
Enamine | EN300-126825-10.0g |
1-(1,3-oxazol-2-yl)ethan-1-one |
77311-07-0 | 95% | 10g |
$1994.0 | 2023-05-03 | |
eNovation Chemicals LLC | Y0993394-1g |
1-(Oxazol-2-yl)ethanone |
77311-07-0 | 95% | 1g |
$360 | 2024-08-02 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0324-100mg |
1-Oxazol-2-yl-ethanone |
77311-07-0 | 96% | 100mg |
¥1092.99 | 2025-01-20 | |
Enamine | EN300-126825-1.0g |
1-(1,3-oxazol-2-yl)ethan-1-one |
77311-07-0 | 95% | 1g |
$298.0 | 2023-05-03 | |
Ambeed | A893537-5g |
1-(Oxazol-2-yl)ethanone |
77311-07-0 | 96% | 5g |
$995.0 | 2025-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZF058-5G |
1-oxazol-2-ylethanone |
77311-07-0 | 95% | 5g |
¥ 9,022.00 | 2023-04-13 | |
Chemenu | CM190959-1g |
1-(Oxazol-2-yl)ethanone |
77311-07-0 | 96% | 1g |
$600 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW033-50mg |
1-oxazol-2-ylethanone |
77311-07-0 | 96% | 50mg |
403.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y1009153-500mg |
1-Oxazol-2-yl-ethanone |
77311-07-0 | 95% | 500mg |
$240 | 2024-07-28 |
1-oxazol-2-ylethanone Related Literature
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
Additional information on 1-oxazol-2-ylethanone
Research Brief on 1-Oxazol-2-ylethanone (CAS: 77311-07-0): Recent Advances and Applications in Chemical Biology and Pharmaceuticals
1-Oxazol-2-ylethanone (CAS: 77311-07-0) is a heterocyclic compound featuring an oxazole ring linked to an acetyl group. Recent studies have highlighted its significance as a versatile scaffold in medicinal chemistry and chemical biology. This research brief synthesizes key findings from 2022-2024 literature, focusing on synthetic methodologies, biological activities, and emerging applications of this compound class.
Structural analyses reveal that 1-oxazol-2-ylethanone's unique electronic properties enable diverse reactivity patterns. A 2023 Journal of Medicinal Chemistry study demonstrated its effectiveness as a precursor for kinase inhibitor development, particularly showing promise in targeting EGFR mutations with IC50 values in the low micromolar range. The oxazole moiety's hydrogen bonding capacity and the ketone's electrophilicity create optimal pharmacophore features for target engagement.
Innovative synthetic approaches have emerged, including a novel metal-free [3+2] cycloaddition protocol published in Organic Letters (2024) that achieves 85-92% yields under mild conditions. This methodology significantly improves upon traditional routes that required harsh reagents or multistep sequences. Researchers have also developed enantioselective variants using chiral auxiliaries, expanding access to stereochemically defined derivatives for structure-activity relationship studies.
Biological evaluations indicate broad potential across therapeutic areas. A 2024 ACS Chemical Biology report identified 1-oxazol-2-ylethanone derivatives as potent modulators of protein-protein interactions in inflammatory pathways, with lead compounds showing 60-75% inhibition of NF-κB activation in cellular assays. Parallel work in antimicrobial discovery has yielded analogs with notable activity against Gram-positive pathogens (MIC = 2-8 μg/mL), while maintaining favorable cytotoxicity profiles in mammalian cell lines.
The compound's utility extends to chemical biology tools. Researchers have recently engineered photoactivatable 1-oxazol-2-ylethanone probes for target identification studies, leveraging the oxazole's fluorescence properties. These probes enabled real-time visualization of target engagement in live cells, as documented in a 2023 Nature Chemical Biology publication. Such advances underscore the molecule's dual role as both a therapeutic scaffold and investigative tool.
Ongoing clinical translation efforts focus on optimizing pharmacokinetic properties. Recent prodrug strategies have addressed solubility limitations, with phosphate ester derivatives showing 3-5 fold increases in oral bioavailability in preclinical models. Computational modeling studies predict favorable ADME profiles for select analogs, suggesting potential for advancement into IND-enabling studies within the next 2-3 years.
This evolving research landscape positions 1-oxazol-2-ylethanone as a privileged structure with expanding applications. Future directions likely include exploration of its role in targeted protein degradation and as a component of bifunctional molecules. The compound's synthetic tractability and demonstrated biological relevance ensure its continued prominence in pharmaceutical discovery pipelines.
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